5-(Cyclopentylsulfamoyl)-2-hydroxybenzoic acid
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Overview
Description
5-(Cyclopentylsulfamoyl)-2-hydroxybenzoic acid is a chemical compound characterized by its unique structure, which includes a cyclopentyl group attached to a sulfamoyl group and a hydroxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Cyclopentylsulfamoyl)-2-hydroxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-hydroxybenzoic acid as the starting material.
Cyclopentyl Sulfamoyl Group Introduction: The cyclopentyl group is introduced through a sulfamoylation reaction, which involves the reaction of 2-hydroxybenzoic acid with cyclopentylamine and sulfamoyl chloride under controlled conditions.
Purification: The resulting product is purified through recrystallization or other suitable purification techniques to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-(Cyclopentylsulfamoyl)-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The sulfamoyl group can be reduced to form a sulfamide derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfamoyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 5-(Cyclopentylsulfamoyl)-2-carboxybenzoic acid.
Reduction: Formation of 5-(Cyclopentylsulfamoyl)-2-hydroxybenzamide.
Substitution: Formation of various substituted sulfamoyl derivatives.
Scientific Research Applications
5-(Cyclopentylsulfamoyl)-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in biochemical studies to investigate enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-(Cyclopentylsulfamoyl)-2-hydroxybenzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
5-(Cyclopentylsulfamoyl)-2-hydroxybenzoic acid can be compared with other similar compounds, such as:
5-(Cyclopentylsulfamoyl)-2-thiophenecarbothioamide: This compound has a similar sulfamoyl group but differs in its thiophene ring.
5-(Cyclopentylsulfamoyl)-2-carboxybenzoic acid: This compound has an additional carboxylic acid group compared to the hydroxy group in this compound.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
5-(cyclopentylsulfamoyl)-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c14-11-6-5-9(7-10(11)12(15)16)19(17,18)13-8-3-1-2-4-8/h5-8,13-14H,1-4H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPPQLNNOFCXAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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